molecular formula C21H22ClN3O3 B6694179 N-[4-[1-[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide

N-[4-[1-[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide

Cat. No.: B6694179
M. Wt: 399.9 g/mol
InChI Key: DOVLKEYROGQOLN-UHFFFAOYSA-N
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Description

N-[4-[1-[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[4-[1-[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-12-20(15-5-7-16(22)8-6-15)28-21(24-12)13(2)23-17-9-10-18(25-14(3)26)19(11-17)27-4/h5-11,13,23H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVLKEYROGQOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)NC2=CC(=C(C=C2)NC(=O)C)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final steps involve the attachment of the ethylamino and methoxyphenyl groups, culminating in the formation of the acetamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.

    Substitution: Common in modifying the chlorophenyl group, substitution reactions can introduce different substituents to explore structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under various conditions, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of analogs with different substituents on the chlorophenyl group.

Scientific Research Applications

N-[4-[1-[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[1-[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[1-[5-(4-fluorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide
  • N-[4-[1-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide
  • N-[4-[1-[5-(4-iodophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide

Uniqueness

N-[4-[1-[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]ethylamino]-2-methoxyphenyl]acetamide is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

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